1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological activities, including inhibition of various kinases involved in cancer progression.
This compound is referenced in multiple scientific publications and patent documents, highlighting its synthesis, biological activity, and potential applications in treating resistant tumors. Notably, it has been discussed in the context of inhibiting specific targets such as receptor tyrosine kinases and has shown promise as a potent anticancer agent.
1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as a small molecule inhibitor with potential applications in cancer therapy. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The synthesis of 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
Technical details regarding reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity.
The molecular structure of 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Data from chemical databases indicate that the compound exhibits significant structural stability and can form various interactions due to its functional groups.
In terms of chemical reactivity, 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in several types of reactions:
These reactions are essential for developing analogs with improved efficacy against specific cancer types.
The mechanism of action for 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves:
Molecular docking studies support these mechanisms by demonstrating favorable binding interactions between the compound and target proteins.
The physical and chemical properties of 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
These properties are crucial for formulation development in pharmaceutical applications.
The primary application of 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its potential use as an anticancer agent. It has demonstrated efficacy against various cancer cell lines and shows promise for treating tumors that exhibit resistance to conventional therapies. Ongoing research aims to further elucidate its pharmacokinetics and optimize its therapeutic profile for clinical use.
1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1357349-91-7), commonly designated SPP-86, represents a strategically designed small-molecule inhibitor targeting oncogenic kinases. Its molecular architecture integrates a pyrazolo[3,4-d]pyrimidine core—a purine isostere—with optimized substituents conferring potent and selective kinase inhibition. This compound exemplifies rational drug design within the kinase inhibitor landscape, specifically engineered to disrupt aberrant signaling pathways in proliferative diseases [1] [3].
The pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic heterocycle comprising fused pyrazole and pyrimidine rings. This structure serves as a bioisostere of purine nucleotides, facilitating competitive binding at ATP pockets in kinases. SPP-86 belongs to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine subclass, characterized by an amino group at position 4 and specific substitutions at N1 and C3 [5] [6].
IUPAC Name: 3-(2-Phenylethynyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1] [3]
Key Molecular Properties:
Structural Analogs: The unsubstituted core, 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 2380-63-4, MW: 135.13 g/mol), serves as the fundamental building block. Extensive derivatization occurs at N1 (e.g., methyl, phenyl, alkyl) and C3 (e.g., H, methyl, phenyl, heterocycles, amino) to modulate pharmacological activity. Over 300,000 derivatives have been explored, underscoring the scaffold's versatility [5] [6].
Table 1: Core Structure and Derivatives of Pyrazolo[3,4-d]pyrimidin-4-amine
Position | Common Substituents | Prevalence (%) | Role in Bioactivity |
---|---|---|---|
N1 | Methyl | ~30% | Modulates solubility, metabolic stability |
Other Alkyl (e.g., Isopropyl) | ~23% | Enhances target selectivity & cell permeability | |
Phenyl | ~15% | Influences π-stacking interactions | |
H (Unsubstituted) | ~20% | Base scaffold for further modification | |
C3 | Hydrogen (H) | 30.83% | Minimal steric hindrance |
Methyl (Me) | 46.77% | Common steric/electronic modifier | |
Phenyl/ Heterocycle | ~7% | Enhances target affinity via hydrophobic pockets | |
Amino (NH₂) / Hydroxy (OH) | ~7% | Key for H-bonding with kinase hinge region | |
C4 | Amino (NH₂) | Dominant | Critical for ATP-binding site recognition |
Data synthesized from structural diversity analysis [6].
Pyrazolo[3,4-d]pyrimidines emerged as privileged scaffolds in kinase inhibitor discovery due to their inherent affinity for purine-binding sites. Initial efforts focused on tyrosine kinase inhibition, particularly targeting Src family kinases, given their roles in cancer progression. Early analogs demonstrated proof-of-concept but lacked potency or selectivity. SPP-86 represents an evolution in this lineage, specifically optimized for RET (REarranged during Transfection) kinase inhibition [1] [6].
Significant milestones include:
Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Compound (Representative) | Primary Target(s) | Key Structural Features | Potency (IC₅₀) | Cellular Activity | Year/Ref |
---|---|---|---|---|---|
Early 4-aminopyrazolo[3,4-d]pyrimidine | Src family kinases | N1-H or Methyl; C3-H or small alkyl | ~100 nM - 1 µM | Moderate antiproliferative effects | Pre-2010 [6] |
PP1 / PP2 | Lck, Src, Hck | N1-tert-butyl; C3-aryl | 5-100 nM | Yes, in immune & cancer cells | ~1996-2000 [6] |
SPP-86 | RET | N1-Isopropyl; C3-Phenylethynyl | 8 nM (RET) | Yes (HCT116, TPC1 cells) | 2012 [1] [3] |
Later Analogs (e.g., Patent CA3036079A1) | BTK, FLT3, mTOR | Diverse N1/C3; C6 modifications | Variable (nM range) | Under investigation | Post-2017 [7] |
The exceptional potency of SPP-86 against RET kinase is directly attributable to its strategic substitution pattern:
Metabolic and Pharmacokinetic Influence: Alkyl groups like isopropyl generally enhance metabolic stability compared to N-H analogs and improve cell permeability, crucial for intracellular kinase target engagement. This substituent likely contributes to SPP-86's cell-permeable nature, enabling its observed in vitro antiproliferative effects [1] [3].
C3-(2-Phenylethynyl) Group:
The synergistic effect of these substituents transforms the foundational pyrazolo[3,4-d]pyrimidin-4-amine scaffold into a highly potent and cell-active RET inhibitor. This structure-activity relationship (SAR) knowledge has guided subsequent development of kinase inhibitors within this chemical class, exemplified by ongoing exploration of diverse C3 and N1 groups targeting various oncokinases [6] [7].
Table 3: Impact of Key Substituents on SPP-86 Properties
Substituent | Role in RET Binding | Impact on Physicochemical Properties | Contribution to Selectivity Profile |
---|---|---|---|
N1: Isopropyl | Fills hydrophobic region I near gatekeeper residue; Optimal steric bulk | ↑ Lipophilicity (cLogP); ↑ Metabolic stability; ↑ Cell permeability | Can influence selectivity against kinases with smaller gatekeeper residues |
C3: Phenylethynyl | Projects phenyl into deep hydrophobic pocket II; Alkyne ensures rigidity and optimal length; Potential for π-stacking | ↑ Lipophilicity; Significant ↑ Molecular rigidity | Major contributor to off-target inhibition (e.g., EphA1, FGFR1, Yes) due to conserved hydrophobic pockets |
C4: Amino (NH₂) | Essential H-bond donor/acceptor to kinase hinge region backbone (e.g., Glu775, Met776 in RET) | Maintains sufficient solubility; Critical for target engagement | Defines core affinity for kinase ATP-site; Basis for broad kinase activity |
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